methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H14N2O2·2HCl. It is a derivative of amino acids and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-methylpyridin-2-ol and methyl 2-amino-3-chloropropanoate.
Reaction Steps: The reaction involves the formation of an intermediate compound through nucleophilic substitution, followed by esterification.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Different substituted pyridines and amino acids.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the study of biological processes and the development of new drugs. Medicine: Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride: Similar structure but without the methyl group on the pyridine ring.
Methyl 2-amino-3-(6-methylpyridin-3-yl)propanoate dihydrochloride: Similar structure but with a different position of the methyl group on the pyridine ring.
Uniqueness: Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.
This compound is a versatile and valuable tool in scientific research and industrial applications, with a wide range of uses and potential benefits.
Properties
CAS No. |
2613383-30-3 |
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Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
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